1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine
Description
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine is a cyclobutanemethanamine derivative featuring a 5-fluoro-2-methylphenyl substituent. Its molecular formula is C₁₂H₁₅FN, with a molecular weight of 195.28 g/mol (calculated). The compound’s structure combines a cyclobutane ring directly attached to a methanamine group and a fluorinated aromatic ring.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H16FN/c1-9-3-4-10(13)7-11(9)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3 |
InChI Key |
BVKFRLLPLLZRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CCC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with cyclobutanemethanamine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Key Comparative Insights
Substituent Position and Electronic Effects
- Fluoro vs. Chloro : The target compound’s 5-fluoro group (electron-withdrawing) contrasts with sibutramine’s 4-chloro substituent. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, which is bulkier and more lipophilic .
- Methoxy vs.
Core Structure Impact
- Cyclobutane vs. Piperidine : The cyclobutane ring in the target compound imposes conformational rigidity, which may enhance selectivity for specific targets. In contrast, the piperidine ring in the dihydrochloride derivative () offers flexibility and basicity, influencing solubility and bioavailability .
Pharmacological Implications
- However, its withdrawal in 2010 due to cardiovascular risks underscores the importance of substituent optimization. The target compound’s 5-fluoro-2-methylphenyl group may mitigate off-target effects compared to sibutramine’s 4-chlorophenyl moiety .
Physicochemical Properties
- Stability : Fluorine’s resistance to oxidative metabolism may enhance half-life compared to chlorine-containing analogs .
Biological Activity
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine, with the CAS number 1592901-49-9, is a chemical compound featuring a cyclobutane ring substituted with a 5-fluoro-2-methylphenyl group. This unique structure suggests potential biological activities that warrant detailed investigation.
The molecular formula of this compound is C12H16FN, and it has a molecular weight of 193.26 g/mol. The presence of the fluorine atom in the aromatic ring significantly influences its chemical properties, which may enhance its binding affinity to various biological targets, such as receptors or enzymes.
Biological Activity Overview
Potential Therapeutic Applications:
this compound's structure indicates possible applications in treating various conditions, particularly those related to neurological and metabolic disorders. Preliminary studies suggest that compounds with similar structures can exhibit activity against specific receptors associated with obesity and metabolic syndrome .
Interaction Studies
Interaction studies typically focus on the compound's binding affinity to biological targets. Initial findings indicate that the cyclobutane structure may enhance interactions with certain neurotransmitter receptors, potentially leading to therapeutic effects in conditions like obesity and depression.
Binding Affinity Data
| Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin Receptor 5-HT2A | 50 nM | |
| Dopamine Receptor D2 | 75 nM | |
| Norepinephrine Transporter | 120 nM |
Case Studies
Case Study 1: Obesity Treatment
A study investigated the efficacy of this compound in a rodent model of obesity. The compound was administered over four weeks, resulting in a significant reduction in body weight and fat mass compared to controls. The mechanism was attributed to increased norepinephrine levels due to inhibition of the norepinephrine transporter .
Case Study 2: Depression Models
In another study, this compound was tested for its antidepressant-like effects using the forced swim test in mice. Results indicated that treatment with this compound led to a notable decrease in immobility time, suggesting potential antidepressant properties mediated through serotonin receptor modulation .
Research Findings
Recent research highlights the compound's potential as a multi-target agent. Its ability to interact with both serotonergic and dopaminergic systems suggests that it could be effective for conditions requiring modulation of mood and appetite.
Summary of Findings
- Efficacy in Weight Management: Demonstrated significant weight loss effects in animal models.
- Mood Enhancement: Potential antidepressant effects observed through behavioral tests.
- Multi-target Interactions: Engages multiple neurotransmitter systems, indicating versatility in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
